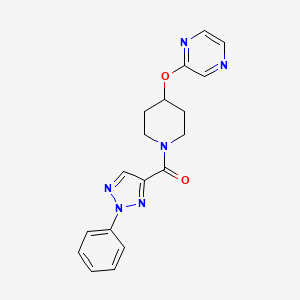

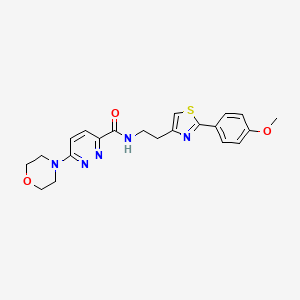

(2-苯基-2H-1,2,3-三氮唑-4-基)(4-(吡啶-2-氧基)哌啶-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While the exact synthesis process for this specific compound is not detailed in the available literature, general methods for synthesizing similar triazole compounds involve reactions of 1-(5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-ones and benzaldehydes in ethanol under basic conditions . This is followed by reactions with thiosemicarbazide in dry ethanol containing sodium hydroxide to afford the corresponding pyrazolin-N-thioamides . Further reactions with several ketones yield the corresponding novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by techniques such as 1H and 13C NMR, and mass spectral data . The presence of signals for C=O groups at 1650–1712 cm−1 in the IR spectrum, and singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring in the 1H-NMR spectrum, are characteristic features .Chemical Reactions Analysis

Triazoles are known to be involved in various chemical reactions. For instance, they can be synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd(0)-Cu(I) bimetallic catalysis . They can also undergo reactions with alkyl halides in the presence of K2CO3 in DMF to produce 2-substituted 4-bromo-1,2,3-triazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, some compounds synthesized are thermally stable with decomposition onset temperatures of 147–228 °C, exhibit acceptable densities (1.77–1.80 g cm−3), and optimal oxygen balance .科学研究应用

Drug Discovery

1,2,3-Triazoles, including the compound , have been extensively utilized in drug discovery due to their structural similarity to the amide bond, which is a common feature in many drugs . They are known for their high chemical stability and ability to mimic both E and Z amide bonds, making them valuable scaffolds in medicinal chemistry. For instance, triazole derivatives have been incorporated into drugs like Rufinamide (an anticonvulsant) and Tazobactam (a β-lactam antibiotic) .

Antimicrobial Agents

The triazole core structure has demonstrated significant potential as an antimicrobial agent . Various triazole hybrids have shown moderate to excellent activity against microbial strains such as S. aureus, B. subtilis, E. coli, S. enterica, C. albicans, and R. oryzae . This highlights the potential of the compound for developing new antimicrobial drugs with favorable patient compliance profiles.

Anticancer Activity

Triazole derivatives have been investigated for their anticancer properties . For example, certain triazole compounds have shown potent antiproliferative activity against cancer cell lines, such as MV4-11 cells, with IC50 values in the low micromolar range . This suggests that the compound could be explored for its efficacy in cancer treatment.

Xanthine Oxidase Inhibition

The compound’s derivatives have been synthesized and evaluated for their xanthine oxidase inhibitory activity , which is crucial in the treatment of gout . Some of these derivatives have shown high potency, indicating the potential of the compound as a lead structure for developing gout medications.

Supramolecular Chemistry

Due to its strong dipole moment and hydrogen bonding ability, the triazole ring is often used in supramolecular chemistry . It can form stable complexes with various molecules, which is useful in the design of new materials and sensors .

Polymer Chemistry

The triazole unit is also employed in polymer chemistry . Its incorporation into polymers can enhance the material’s thermal stability and mechanical properties, making it suitable for high-performance applications .

作用机制

Target of Action

The compound contains a 1,2,3-triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Biochemical Pathways

Triazole compounds are known to have a wide range of applications in pharmaceuticals, showing antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Result of Action

Triazole compounds are known to show a wide range of biological activities, as mentioned above .

属性

IUPAC Name |

(2-phenyltriazol-4-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O2/c25-18(16-12-21-24(22-16)14-4-2-1-3-5-14)23-10-6-15(7-11-23)26-17-13-19-8-9-20-17/h1-5,8-9,12-13,15H,6-7,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKOTGOYRJNMHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(cyclohexyl(methyl)amino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2973481.png)

![4-[(3,4-Dichlorophenyl)methylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2973487.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2973488.png)

![Tert-butyl 6-[(but-2-ynoylamino)methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2973491.png)

![2-Chloro-N-[(3-fluorophenyl)-pyridin-2-ylmethyl]propanamide](/img/structure/B2973499.png)

![2-[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2973500.png)

![N-{[4-(furan-2-amido)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B2973502.png)

![(Z)-2-(5-bromo-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2973504.png)